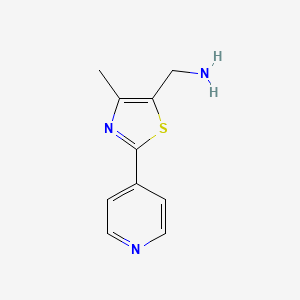

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine

Descripción general

Descripción

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol It is known for its unique structure, which includes a thiazole ring fused with a pyridine ring, and a methylamine group attached to the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine typically involves the reaction of 4-methyl-2-pyridylthiazole with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Reactions Involving the Methanamine Group

The primary amine (-NH₂) in the methanamine group participates in several transformations:

1.1 Acylation/Alkylation

-

Reagents : Acyl chlorides, alkyl halides, or acid anhydrides.

-

Conditions : Basic conditions (e.g., triethylamine, pyridine) for acylation; alkylating agents (e.g., methyl iodide) in polar aprotic solvents.

-

Products : Amides or alkylated derivatives.

-

Mechanism : Nucleophilic attack by the amine on electrophilic carbonyls or alkyl groups.

1.2 Reductive Amination

-

Reagents : Aldehydes/ketones with reducing agents (e.g., sodium cyanoborohydride, H₂/Pd).

-

Conditions : Mild acidic conditions (e.g., acetic acid).

-

Products : Secondary amines or imine intermediates.

-

Applications : Synthesis of heterocyclic compounds or bioactive derivatives .

1.3 Oxidation

-

Reagents : Potassium permanganate, chromic acid.

-

Conditions : Aqueous acidic or basic environments.

-

Products : Nitriles or amides.

Reactions Involving the Thiazole Ring

The thiazole core exhibits aromatic reactivity, particularly at the sulfur and nitrogen positions:

2.1 Electrophilic Substitution

-

Reagents : Nitration agents (e.g., HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

-

Conditions : Catalysts like AlCl₃ for Friedel-Crafts alkylation.

-

Products : Substituted thiazoles (e.g., nitro, halogenated derivatives).

2.2 Condensation Reactions

-

Reagents : Carbonyl compounds (e.g., aldehydes, ketones).

-

Conditions : Acidic or basic catalysis.

-

Products : Schiff bases or heterocyclic fused systems.

-

Example : Knoevenagel condensation with aromatic aldehydes to form pyrrolidin-2-one derivatives .

2.3 Sulfonation

-

Reagents : Sulfuric acid, sulfonating agents.

-

Conditions : High temperatures, acidic media.

-

Products : Sulfonated thiazole derivatives.

Reactions Involving the Pyridine Ring

The pyridin-4-yl group undergoes classic aromatic transformations:

3.1 Electrophilic Aromatic Substitution

-

Reagents : Nitric acid, halogens, Friedel-Crafts reagents.

-

Conditions : Acidic or Lewis acidic catalysts.

-

Products : Substituted pyridines (e.g., nitropyridines, alkylpyridines).

3.2 Nucleophilic Substitution

-

Reagents : Nucleophiles (e.g., hydroxylamine, amines).

-

Conditions : Basic or mildly acidic environments.

-

Products : Pyridine derivatives with functional group replacements.

Cross-Coupling and Cyclization Reactions

The compound’s heterocyclic system enables cross-coupling and cyclization:

4.1 Suzuki Coupling

-

Reagents : Boronic acids, palladium catalysts.

-

Conditions : Aqueous/organic solvent mixtures.

-

Products : Biaryl derivatives (e.g., arylated thiazoles or pyridines).

4.2 Heterocyclization

-

Reagents : Carbonyl compounds, diamines.

-

Conditions : Acidic or basic catalysis.

-

Products : Fused heterocycles (e.g., pyrimidinones, isoindoles).

Comparative Reaction Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .

Anticonvulsant Properties

Thiazole-containing compounds have shown promise in the treatment of epilepsy. In particular, derivatives of thiazole have been evaluated for their anticonvulsant activity in animal models. The structure of this compound suggests it may possess similar properties, potentially acting through modulation of neurotransmitter systems .

Cancer Research

The compound's structural features position it as a candidate in cancer therapy. Thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis. Preliminary studies suggest that this compound could be explored further for its anticancer properties, particularly in targeting specific cancer cell lines .

Material Science

Polymer Chemistry

Thiazole derivatives are being investigated for their role as monomers in the synthesis of polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength. This is particularly relevant in the development of advanced materials for electronics and coatings .

Sensors and Electronics

The compound's electronic properties make it a candidate for use in sensor technology. Research has shown that thiazole-based compounds can be used to create sensitive electrochemical sensors for detecting pollutants and biomolecules. The unique electronic characteristics of this compound may enhance the performance of such sensors .

Agricultural Chemistry

Pesticide Development

The agricultural sector is exploring thiazole derivatives as potential pesticides due to their biological activity against pests. This compound could serve as a template for developing new agrochemicals aimed at improving crop protection while minimizing environmental impact .

Case Studies

Mecanismo De Acción

The mechanism of action of (4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

(4-Methyl-2-pyrid-4-yl-1,3-thiazol-5-yl)ethanamine: Similar structure but with an ethylamine group instead of a methylamine group.

(4-Methyl-2-pyrid-4-yl-1,3-thiazol-5-yl)propylamine: Similar structure but with a propylamine group instead of a methylamine group.

Uniqueness

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is unique due to its specific combination of a thiazole and pyridine ring with a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the compound's biological activity, supported by research findings, data tables, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10N2S

- Molecular Weight : 206.26 g/mol

- CAS Number : 886851-57-6

Recent studies suggest that thiazole-based compounds, including this compound, exhibit their biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are crucial for cell cycle regulation and are often overactive in cancerous cells .

Antitumor Activity

Research indicates that thiazole derivatives can possess significant antitumor properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of the thiazole moiety is essential for its cytotoxic activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | <10 |

| (4-methyl-2-pyridin-4-y)-thiazole analogs | HT29 | 23.30 ± 0.35 |

| Other thiazole derivatives | Various | <20 |

The compound has shown effectiveness comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

In addition to its antitumor effects, this compound has been evaluated for its inhibitory action on enzymes such as tyrosinase and various kinases. For example, it has been reported to have dual inhibitory effects against tyrosinase and 11β-HSD1, which are relevant in metabolic disorders and skin pigmentation .

| Enzyme | IC50 (µM) |

|---|---|

| Tyrosinase | 11.27 ± 5.90 |

| 11β-HSD1 | 5.03 ± 0.69 |

These findings indicate potential therapeutic applications beyond oncology, including dermatological uses and metabolic regulation.

Case Studies

A notable case study involved the synthesis of a series of thiazole derivatives that included this compound. These derivatives were tested for their anticancer properties against several cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Propiedades

IUPAC Name |

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-9(6-11)14-10(13-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWRYUZXDMQDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640299 | |

| Record name | 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933742-59-7 | |

| Record name | 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.